![molecular formula C36H36O2 B4302267 1-(27-acetyl-13-pentacyclo[24.2.2.212,15.04,9.018,23]dotriaconta-1(28),4,6,8,12,14,18,20,22,26,29,31-dodecaenyl)ethanone](/img/structure/B4302267.png)
1-(27-acetyl-13-pentacyclo[24.2.2.212,15.04,9.018,23]dotriaconta-1(28),4,6,8,12,14,18,20,22,26,29,31-dodecaenyl)ethanone
Overview
Description
1,1’-Pentacyclo[24222~12,15~0~4,9~0~18,23~]dotriaconta-1(28),4,6,8,12,14,18,20,22,26,29,31-dodecaene-13,27-diyldiethanone is a complex organic compound characterized by its unique polycyclic structure This compound is notable for its intricate arrangement of carbon atoms, forming multiple interconnected rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-pentacyclo[24.2.2.2~12,15~.0~4,9~.0~18,23~]dotriaconta-1(28),4,6,8,12,14,18,20,22,26,29,31-dodecaene-13,27-diyldiethanone involves multiple steps, typically starting with simpler organic molecules. The process often includes cyclization reactions, where linear or branched precursors are transformed into cyclic structures under specific conditions. These reactions may require catalysts, high temperatures, or specific solvents to proceed efficiently .
Industrial Production Methods
Industrial production of this compound is less common due to its complexity and the specialized conditions required for its synthesis. when produced on a larger scale, the process involves optimizing reaction conditions to maximize yield and purity. This may include the use of advanced techniques such as high-pressure reactors and continuous flow systems .
Chemical Reactions Analysis
Types of Reactions
1,1’-Pentacyclo[24.2.2.2~12,15~.0~4,9~.0~18,23~]dotriaconta-1(28),4,6,8,12,14,18,20,22,26,29,31-dodecaene-13,27-diyldiethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes, depending on the reagents and conditions used.
Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can introduce new functional groups into the compound.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reducing agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO₂)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .
Scientific Research Applications
1,1’-Pentacyclo[24.2.2.2~12,15~.0~4,9~.0~18,23~]dotriaconta-1(28),4,6,8,12,14,18,20,22,26,29,31-dodecaene-13,27-diyldiethanone has several applications in scientific research:
Chemistry: Used as a model compound to study complex polycyclic structures and their reactivity.
Biology: Investigated for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Mechanism of Action
The mechanism by which 1,1’-pentacyclo[24.2.2.2~12,15~.0~4,9~.0~18,23~]dotriaconta-1(28),4,6,8,12,14,18,20,22,26,29,31-dodecaene-13,27-diyldiethanone exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to changes in cellular functions. The compound’s polycyclic structure allows it to fit into specific binding sites on proteins or enzymes, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- Pentacyclo[19.3.1.1~3,7~.1~9,13~.1~15,19~]octacosa-1(25),3(28),4,6,9(27),10,12,15(26),16,18,21,23-dodecaene-2,2,4,5-tetrol
- Pentacyclo[7.3.1.1{4,12}.0{2,7}.0^{6,11}]tetradecane-4,9-diamine
Uniqueness
1,1’-Pentacyclo[24.2.2.2~12,15~.0~4,9~.0~18,23~]dotriaconta-1(28),4,6,8,12,14,18,20,22,26,29,31-dodecaene-13,27-diyldiethanone is unique due to its highly complex and stable polycyclic structure. This makes it a valuable compound for studying the properties and reactivity of polycyclic systems, as well as for developing new materials and pharmaceuticals .
Properties
IUPAC Name |
1-(27-acetyl-13-pentacyclo[24.2.2.212,15.04,9.018,23]dotriaconta-1(28),4,6,8,12,14,18,20,22,26,29,31-dodecaenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H36O2/c1-25(37)35-23-27-11-15-29-7-4-6-10-32(29)20-22-34-18-14-28(24-36(34)26(2)38)12-16-30-8-3-5-9-31(30)19-21-33(35)17-13-27/h3-10,13-14,17-18,23-24H,11-12,15-16,19-22H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBNLFVRCACIASL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C2CCC3=CC=CC=C3CCC4=CC(=C(CCC5=CC=CC=C5CCC(=C1)C=C2)C=C4)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H36O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


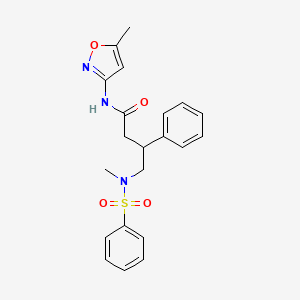
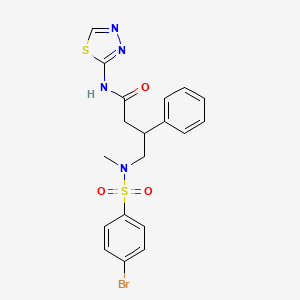
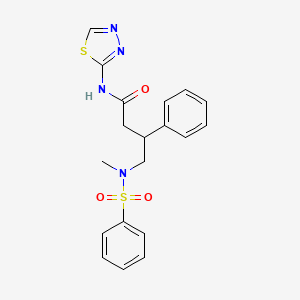
![N-(4-chlorophenyl)-3-[(2-oxo-4-phenylpyrrolidin-1-yl)sulfonyl]benzamide](/img/structure/B4302208.png)
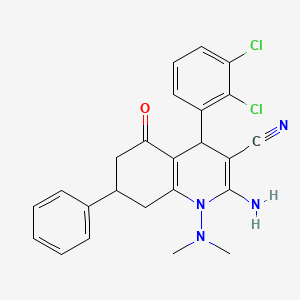
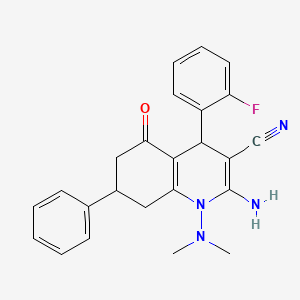
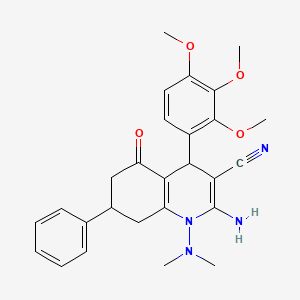
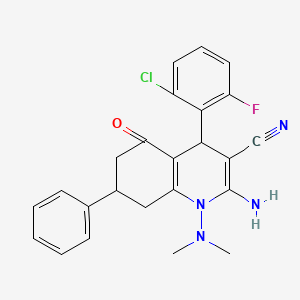
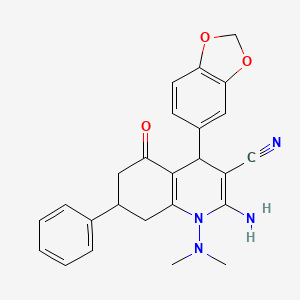
![ethyl 3-(2-chlorophenyl)-3-[(3,4,5-trimethoxybenzoyl)amino]propanoate](/img/structure/B4302283.png)
![(3Z)-3-[(4-METHOXYPHENYL)METHYLIDENE]-1-(4-METHYLBENZENESULFONYL)-4,6-DINITRO-2,3-DIHYDRO-1H-INDOLE](/img/structure/B4302284.png)
![3-{[(3-Chloro-1-benzothiophen-2-yl)carbonyl]amino}-3-(4-ethoxy-3-methoxyphenyl)propanoic acid](/img/structure/B4302286.png)
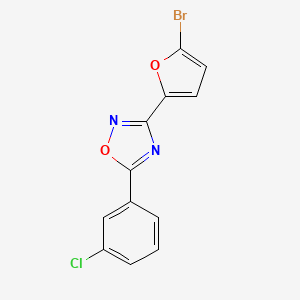
![2-{[6-amino-4-oxo-1-(2-phenylethyl)-1,4-dihydropyrimidin-2-yl]sulfanyl}-N-(1-phenylethyl)acetamide](/img/structure/B4302291.png)
